![molecular formula C16H19BrN4O4 B2747873 N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide CAS No. 686749-20-2](/img/structure/B2747873.png)
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide, also known as QNZ or EVP4593, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives have been extensively studied for their antitumor properties. A study by Mohamed et al. (2016) on the synthesis and evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds found that certain compounds exhibited extensive-spectrum antitumor efficiency across numerous cell lines belonging to various tumor subpanels. These findings underscore the potential of quinazolinone derivatives in cancer therapy (Mohamed et al., 2016).
DNA Photo-Disruptive Activities
Quinazolinone compounds have also shown promise in the area of DNA photo-disruption, which could be leveraged in photodynamic therapy for cancer. A study by Mikra et al. (2022) revealed that certain 3-amino-2-methyl-quinazolin-4(3H)-ones synthesized via a green microwave-assisted protocol were photo-active towards plasmid DNA under UV irradiation. This indicates their potential as novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antihistaminic Agents
Quinazolinone derivatives have been explored for their potential as H(1)-antihistaminic agents. A study by Alagarsamy et al. (2008) synthesized novel triazoloquinazolinone compounds that showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate, highlighting their potential in allergy treatment (Alagarsamy et al., 2008).
Selective Histone Deacetylase 6 Inhibitors
Quinazolinone scaffolds have been utilized in the design of selective inhibitors for histone deacetylase 6 (HDAC6), which play a role in cancer therapy. Yang et al. (2016) discovered novel selective HDAC6 inhibitors using quinazoline as the cap, demonstrating potent antiproliferative effects against a panel of cancer cell lines and indicating their potential as anticancer agents (Yang et al., 2016).
Antimicrobial Activity
Quinazolinone compounds have been investigated for their antimicrobial properties. Babu et al. (2015) synthesized novel quinazoline derivatives that exhibited potential antimicrobial activity, suggesting their applicability in addressing bacterial and fungal infections (Babu et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O4/c1-10(22)18-6-7-19-14(23)3-2-8-21-15(24)12-9-11(17)4-5-13(12)20-16(21)25/h4-5,9H,2-3,6-8H2,1H3,(H,18,22)(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQYDZKJJNJINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.